Synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol: A Comprehensive Technical Guide
Synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis, properties, and analytical data of 6,6-dimethylhept-1-en-4-yn-3-ol (CAS No. 78629-20-6), a key intermediate in the production of the antifungal drug Terbinafine. This document provides a thorough overview of the synthetic methodologies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
6,6-dimethylhept-1-en-4-yn-3-ol is a chiral propargyl alcohol that serves as a critical building block in organic synthesis. Its primary significance lies in its role as a precursor to Terbinafine, a widely used allylamine antifungal agent. The synthesis of this intermediate is a crucial step in the overall manufacturing process of the drug. This guide outlines the prevalent synthetic routes, focusing on the addition of a metalated t-butylacetylene to acrolein.
Synthetic Pathway
The most common and industrially relevant synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol involves a two-step one-pot reaction. The first step is the deprotonation of t-butylacetylene using a strong base to form a reactive acetylide. This is followed by the nucleophilic addition of the acetylide to the aldehyde group of acrolein.
Caption: General reaction scheme for the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol.
Physicochemical Properties
A summary of the key physicochemical properties of 6,6-dimethylhept-1-en-4-yn-3-ol is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| CAS Number | 78629-20-6 |
| Boiling Point | 83°C at 24 mbar[1] |
| Density | 0.901 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
Experimental Protocols
Two detailed experimental protocols for the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol are provided below, based on established patent literature. These methods utilize different proton-extracting agents, offering flexibility in reagent choice.
Protocol 1: Synthesis using Metallic Lithium
This protocol is adapted from patent EP1174407A2.[1]
Materials:
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t-Butylacetylene
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Metallic Lithium
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Tetrahydrofuran (THF), anhydrous
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Acrolein
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Isopropanol
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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10% Sulfuric acid (H₂SO₄)
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Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Under a dry nitrogen atmosphere, add metallic lithium (0.096 mol) to a mixture of t-butylacetylene (0.121 mol) and anhydrous tetrahydrofuran (75 ml) at 0°C.
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Heat the mixture to 40°C for 5 hours and then maintain at room temperature for 24 hours.
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Add a second portion of t-butylacetylene (0.121 mol) and stir the reaction mixture for an additional 21 hours.
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Cool the mixture to 0°C and slowly add a solution of acrolein (0.107 mol) in THF.
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Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.
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Quench the reaction by carefully adding isopropanol (6 ml) at 0°C to consume any remaining lithium.
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Further quench the reaction by adding saturated aqueous ammonium chloride solution (30 ml) at 0°C.
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Adjust the pH of the mixture to 6 with 10% sulfuric acid.
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Remove the tetrahydrofuran and excess t-butylacetylene by evaporation under reduced pressure.
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Extract the aqueous residue with dichloromethane (3 x 70 ml).
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Combine the organic extracts, wash with water (2 x 20 ml), and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation (boiling point 83°C at 24 mbar) to obtain pure 6,6-dimethylhept-1-en-4-yn-3-ol.[1]
Protocol 2: Synthesis using a Grignard Reagent (Ethylmagnesium Bromide)
This protocol is also adapted from patent EP1174407A2.
Materials:
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Magnesium turnings
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Ethyl bromide
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Toluene, anhydrous
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t-Butylacetylene
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Acrolein (stabilized with hydroquinone)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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10% Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Prepare ethylmagnesium bromide in situ by reacting magnesium turnings with ethyl bromide in an appropriate solvent like THF or diethyl ether (not detailed in the provided source).
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To the prepared Grignard reagent, gradually add a mixture of t-butylacetylene (0.24 mol) and anhydrous toluene (20 ml).
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Stir the mixture at 30-40°C for 4-6 hours. The progress of the reaction can be monitored by the evolution of ethane gas.
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Cool the reaction mixture to 0-5°C.
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Gradually add a solution of acrolein (0.25 mol) diluted with toluene (20 ml) over 1 hour, maintaining the temperature at 0-5°C.
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After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
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Quench the reaction by adding saturated aqueous ammonium chloride solution (45 ml).
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Adjust the pH of the mixture to 6 with 10% sulfuric acid.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify by vacuum distillation.
Experimental Workflow
The general workflow for the synthesis and purification of 6,6-dimethylhept-1-en-4-yn-3-ol is depicted below.
Caption: A generalized experimental workflow for the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol using different methodologies as described in the patent literature.
| Proton-Extracting Agent | Reaction Conditions | Yield of Crude Product | Yield of Pure Product (after distillation) | Reference |
| Metallic Lithium | THF, 0°C to 40°C | 73.9% | Not specified | EP1174407A2[1] |
| Ethylmagnesium Bromide | Toluene, 0-5°C | 90% | 60.6% | EP1174407A2[1] |
| n-Butyllithium | Not specified, -75°C | Not specified | Not specified | EP1174407A2[1] |
| n-Butyllithium | Not specified, -40°C or less | Not specified | Not specified | EP1174407A2[1] |
Spectroscopic Data
Detailed, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 6,6-dimethylhept-1-en-4-yn-3-ol is limited in the searched literature. For definitive characterization, it is recommended to acquire this data on the synthesized material and compare it with reference standards or data from commercial suppliers who may provide a certificate of analysis upon request.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol, a vital intermediate for the pharmaceutical industry. The detailed protocols and comparative data on reaction yields offer valuable insights for process optimization and scale-up. While a lack of publicly available, detailed spectroscopic data is a current limitation, the information presented herein serves as a robust foundation for researchers and professionals engaged in the synthesis and application of this important molecule.
